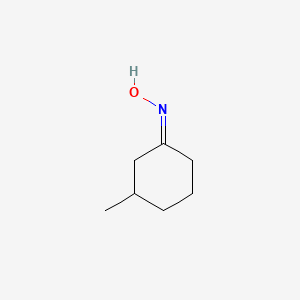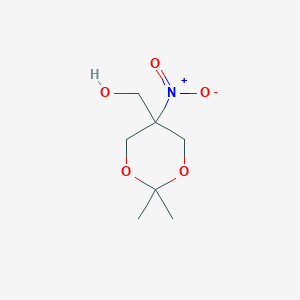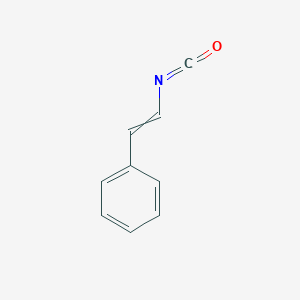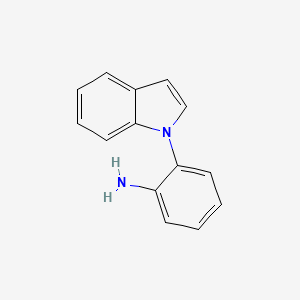![molecular formula C20H20Cl2N5O3+ B3052941 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide CAS No. 4904-18-1](/img/no-structure.png)
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N5O3+ and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- Kavina, Sizov, and Yakovlev (2018) demonstrated a method for synthesizing 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be converted into various derivatives by modifying the substituent in the 3-position, offering a versatile approach for the development of related compounds (Kavina, Sizov, & Yakovlev, 2018).
Antimicrobial Activity
- Demchenko et al. (2021) synthesized a series of 3-aryl-5H-pyrrolo[1,2-a]imidazole derivatives showing significant antimicrobial activity, highlighting the potential of these compounds in addressing bacterial and fungal infections (Demchenko et al., 2021).
Structural Analysis and Characterization
- Banfield, Fallon, and Gatehouse (1987) proposed the structure of a compound derived from 2-(2-imino-3,4-diphenyl-2H-pyrrol-5-yl)-1,1,3-trimethylguanidine based on crystal structure analysis, contributing to the understanding of related heterocyclic compounds (Banfield, Fallon, & Gatehouse, 1987).
Antimicrobial Evaluations
- Ladani et al. (2009) explored the synthesis of 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde derivatives, which exhibited antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds (Ladani et al., 2009).
Potential in Neuroscience
- Jang et al. (2020) synthesized 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for treating neurodegenerative diseases, suggesting the relevance of these compounds in neuroscience research (Jang et al., 2020).
Application in Material Science
- Ghaemy and Nasab (2010) prepared novel fluorescent polyimides from derivatives of this compound, demonstrating its application in the development of materials with specific photophysical and chemiluminescence properties (Ghaemy & Nasab, 2010).
Anticancer Activities
- Duran and Demirayak (2012) reported the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives with notable anticancer activities against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).
Eigenschaften
CAS-Nummer |
4904-18-1 |
|---|---|
Molekularformel |
C20H20Cl2N5O3+ |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-24-16(9-19(29)25(2)20(24)30)23-17(28)11-26-10-15(27-7-3-4-18(26)27)12-5-6-13(21)14(22)8-12/h5-6,8-10H,3-4,7,11H2,1-2H3/p+1 |
InChI-Schlüssel |
HAEPSAPKBCAPDY-UHFFFAOYSA-O |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)C[N+]2=C3CCCN3C(=C2)C4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)




![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)






![Benzonitrile, 3-chloro-5-[(3,5-dimethyl-1H-pyrazol-4-yl)oxy]-](/img/structure/B3052879.png)
![Furo[3,4-c]pyridin-1(3H)-one](/img/structure/B3052880.png)